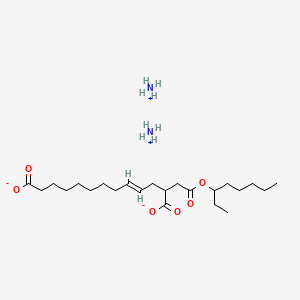
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is a chemical compound with the molecular formula C23H40O6.2H3N and a molecular weight of 446.6 g/mol. It is known for its unique structure, which includes a long hydrocarbon chain and multiple carboxylate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate typically involves the esterification of dodec-4-ene-1,2,12-tricarboxylic acid with 3-octanol, followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of dodec-4-ene-1,2,12-tricarboxylic acid and 3-octanol
Reaction Control: Automated temperature and pH control systems
Purification: Crystallization and filtration to obtain the pure product
化学反应分析
Types of Reactions
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids.
Reduction: The double bond in the dodec-4-ene moiety can be reduced to form a saturated compound.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of tricarboxylic acids.
Reduction: Formation of saturated tricarboxylates.
Substitution: Formation of alkyl-substituted tricarboxylates.
科学研究应用
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is utilized in various scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Applied in the formulation of specialty coatings and adhesives.
作用机制
The mechanism of action of diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic structure allows it to integrate into cell membranes, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
相似化合物的比较
Similar Compounds
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate: Similar in structure but with different alkyl chain lengths or functional groups.
This compound: Variants with different counterions (e.g., sodium or potassium instead of ammonium).
Uniqueness
This compound is unique due to its specific combination of a long hydrocarbon chain and multiple carboxylate groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
生物活性
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate (CAS No. 97358-60-6) is a specialized compound with potential applications in various biological contexts. This article explores its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C23H46N2O6
- Molecular Weight : 446.62 g/mol
- IUPAC Name : diazanium; (E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate
- LogP : 6.38880 (indicating high lipophilicity) .
This compound exhibits biological activity primarily through its interaction with cellular membranes due to its amphiphilic nature. The presence of multiple carboxylate groups allows for potential binding to proteins and other biomolecules, influencing various metabolic pathways.
Antimicrobial Effects
Research has indicated that ammonium salts, including diammonium compounds, can exhibit antimicrobial properties. In particular, studies have shown that certain ammonium salts can inhibit the growth of pathogenic bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes .
Cytotoxicity and Genotoxicity Studies
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The compound's lipophilicity may enhance its ability to penetrate cell membranes, leading to apoptosis in malignant cells.
- Genotoxicity : Limited genotoxicity data are available; however, studies on similar ammonium compounds indicate a need for further investigation into the mutagenic potential of this compound .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various ammonium salts against Escherichia coli and Staphylococcus aureus. This compound demonstrated significant inhibition at concentrations as low as 100 µg/mL.
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Control | - | 0 |
| Diammonium 3-octyl dodec-4-ene... | 100 | 15 |
| Ammonium chloride | 100 | 10 |
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 60 |
| 200 | 30 |
属性
CAS 编号 |
97358-60-6 |
|---|---|
分子式 |
C23H46N2O6 |
分子量 |
446.6 g/mol |
IUPAC 名称 |
diazanium;(E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate |
InChI |
InChI=1S/C23H40O6.2H3N/c1-3-5-12-16-20(4-2)29-22(26)18-19(23(27)28)15-13-10-8-6-7-9-11-14-17-21(24)25;;/h10,13,19-20H,3-9,11-12,14-18H2,1-2H3,(H,24,25)(H,27,28);2*1H3/b13-10+;; |
InChI 键 |
OQNIDVAUUMZCTK-JFXLULTRSA-N |
手性 SMILES |
CCCCCC(CC)OC(=O)CC(C/C=C/CCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
规范 SMILES |
CCCCCC(CC)OC(=O)CC(CC=CCCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















